molecular formula C19H13N3O2S2 B2777162 N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide CAS No. 941957-66-0

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B2777162
CAS No.: 941957-66-0
M. Wt: 379.45
InChI Key: VTCGLGRAJOJCKV-UHFFFAOYSA-N
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Description

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound is part of the benzothiazole family, which is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

The synthesis of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide can be achieved through various synthetic pathways. Common methods include:

    Diazo-coupling: This involves the reaction of diazonium salts with aromatic compounds to form azo compounds.

    Knoevenagel condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups in the presence of a base.

    Biginelli reaction: A one-pot three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea.

    Microwave irradiation: This method uses microwave energy to accelerate chemical reactions, often resulting in higher yields and shorter reaction times.

Chemical Reactions Analysis

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Scientific Research Applications

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound has shown potential in biological studies, particularly in the development of new antimicrobial and anticancer agents.

    Medicine: Research has indicated its potential as a therapeutic agent for various diseases, including tuberculosis and cancer.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the enzyme DprE1, which is involved in the biosynthesis of the cell wall in Mycobacterium tuberculosis .

Comparison with Similar Compounds

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide can be compared with other benzothiazole derivatives, such as:

    2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide: Known for its anticonvulsant activity.

    Benzothiazole-based anti-tubercular compounds: These compounds have shown significant activity against Mycobacterium tuberculosis.

The uniqueness of this compound lies in its specific structure, which allows it to interact with a variety of biological targets, making it a versatile compound for research and development.

Properties

IUPAC Name

N-(3-carbamoyl-5-phenylthiophen-2-yl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c20-17(23)13-9-15(11-4-2-1-3-5-11)26-19(13)22-18(24)12-6-7-14-16(8-12)25-10-21-14/h1-10H,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTCGLGRAJOJCKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)NC(=O)C3=CC4=C(C=C3)N=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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